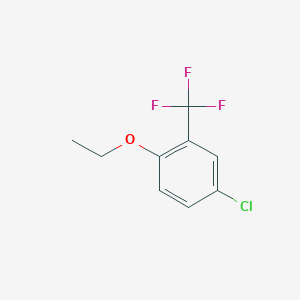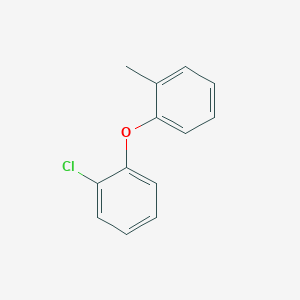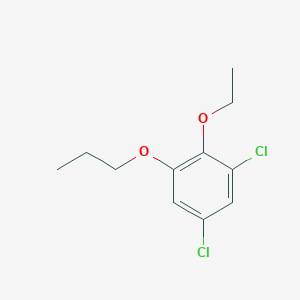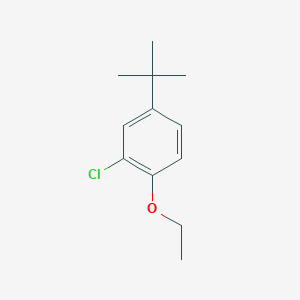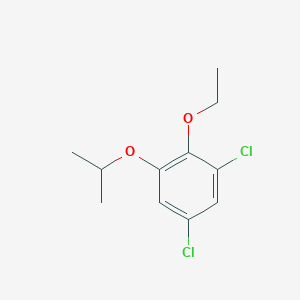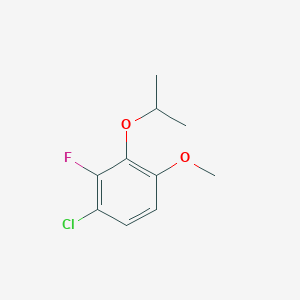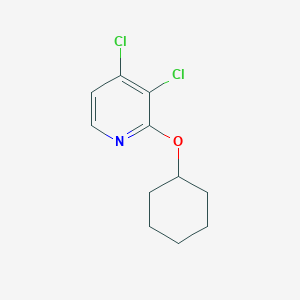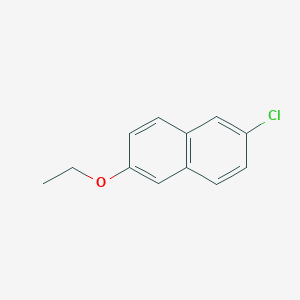
2-Chloro-6-ethoxynaphthalene
描述
2-Chloro-6-ethoxynaphthalene: is an organic compound with the molecular formula C12H11ClO It is a derivative of naphthalene, where the hydrogen atoms at positions 2 and 6 are substituted by a chlorine atom and an ethoxy group, respectively
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-ethoxynaphthalene can be achieved through several methods. One common approach involves the Williamson ether synthesis , where 2-chloronaphthalene is reacted with sodium ethoxide under reflux conditions to form the desired product . Another method involves the Suzuki–Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between 2-chloronaphthalene and an ethoxyboronic acid .
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the Williamson ether synthesis due to its simplicity and cost-effectiveness. The reaction is carried out in a controlled environment to ensure high yield and purity of the product.
化学反应分析
Types of Reactions: 2-Chloro-6-ethoxynaphthalene undergoes various chemical reactions, including:
Nucleophilic substitution reactions: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction reactions: The compound can be reduced to form 2-chloro-6-ethylnaphthalene.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as sodium amide or thiourea in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products Formed:
- Substitution reactions yield various substituted naphthalenes.
- Oxidation reactions produce aldehydes or carboxylic acids.
- Reduction reactions result in ethyl-substituted naphthalenes.
科学研究应用
2-Chloro-6-ethoxynaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-Chloro-6-ethoxynaphthalene involves its interaction with various molecular targets. The compound can act as an electrophile in nucleophilic substitution reactions, where it reacts with nucleophiles to form new chemical bonds. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways .
相似化合物的比较
2-Ethoxynaphthalene: Lacks the chlorine substituent, making it less reactive in nucleophilic substitution reactions.
2-Chloronaphthalene: Lacks the ethoxy group, resulting in different chemical properties and reactivity.
6-Ethoxynaphthalene: Lacks the chlorine substituent, affecting its overall reactivity and applications.
Uniqueness: 2-Chloro-6-ethoxynaphthalene is unique due to the presence of both chlorine and ethoxy substituents, which confer distinct chemical properties and reactivity.
属性
IUPAC Name |
2-chloro-6-ethoxynaphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClO/c1-2-14-12-6-4-9-7-11(13)5-3-10(9)8-12/h3-8H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSDIWQBVRILPHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2-Chloro-5-fluorophenyl)methyl]diethylamine hydrochloride](/img/structure/B8031420.png)
![N-[(4-Chlorophenyl)methyl]cyclopentanamine hydrochloride](/img/structure/B8031425.png)


